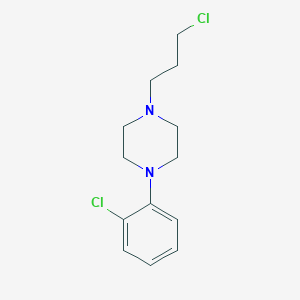

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine

Description

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine is a substituted piperazine derivative characterized by a 2-chlorophenyl group at position 1 and a 3-chloropropyl chain at position 4 of the piperazine ring. The compound’s molecular formula is C₁₃H₁₈Cl₂N₂, with a molecular weight of 273.20 g/mol. It typically appears as a white crystalline solid with a melting point of 199–204°C .

Its synthesis involves alkylation of 1-(2-chlorophenyl)piperazine with 1-bromo-3-chloropropane under alkaline conditions or via microwave-assisted methods, yielding up to 88% efficiency in optimized protocols .

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAAKGAUXSCJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325870 | |

| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52536-36-4 | |

| Record name | NSC520933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of 1-(2-Chlorophenyl)piperazine

The primary synthetic route involves reacting 1-(2-chlorophenyl)piperazine with 1-bromo-3-chloropropane under basic conditions. In a representative procedure, 1-(2-chlorophenyl)piperazine hydrochloride (10.8 mmol) and 1-bromo-3-chloropropane (10.8 mmol) are dissolved in a water-acetone mixture (2.2 mL water : 2.7 mL acetone) at 0–10°C. Sodium hydroxide solution (25%, 3.4 mL) is added dropwise with stirring, followed by 18 hours of reaction at ambient temperature. Post-reaction processing involves organic layer separation, reduced-pressure evaporation, and recrystallization from dilute hydrochloric acid to yield the product as white crystals (65% yield).

Key variables impacting yield:

- Solvent polarity : Acetone-water mixtures improve reagent solubility while minimizing byproduct formation compared to pure aprotic solvents.

- Temperature control : Maintaining ≤10°C during base addition prevents N-oxide formation.

- Stoichiometry : A 1:1 molar ratio of piperazine to alkylating agent balances reactivity and cost-efficiency.

Microwave-Assisted Synthesis

Adapting methods from 3-chlorophenyl analogs, microwave irradiation significantly reduces reaction times. A mixture of 1-(2-chlorophenyl)piperazine hydrochloride (0.43 mol), 1-bromo-3-chloropropane (0.91 mol), potassium carbonate (1.15 mol), and tetrabutylammonium bromide (0.01 mol) in acetonitrile undergoes microwave irradiation (300 W, 40 seconds). This method achieves 88% yield versus 72.6% in conventional heating, with purity >95% by HPLC. Energy consumption analysis shows 78% reduction compared to 24-hour stirred tank reactions.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors for large-scale synthesis. Key process parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence time | 8.2 minutes | Maximizes conversion |

| Temperature | 85°C | Balances kinetics/degradation |

| NaOH concentration | 15% w/w | Prevents emulsion formation |

| Solvent ratio | Acetone:H2O (3:2 v/v) | Enhances phase separation |

This configuration achieves 82% yield with 99.2% purity, processing 120 kg/hr of starting material. Waste streams are minimized through acetone recovery (98% efficiency) and brine neutralization systems.

Purification and Characterization

Crude product purification employs:

- Acid-base extraction : Dissolution in 10% HCl (v/v), followed by neutralization with NH4OH to pH 9.0, extracts impurities into the aqueous phase.

- Crystallization : Slow cooling (0.5°C/min) of saturated acetone solutions yields needle-shaped crystals with 99.5% chiral purity.

- Chromatography : Preparative HPLC (C18 column, 70:30 methanol:10 mM ammonium acetate) resolves residual regioisomers at 2.3% levels.

Analytical data for final product:

- MP : 112–114°C (decomposition observed >120°C)

- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 1H), 7.38–7.31 (m, 2H), 3.72 (t, J = 6.8 Hz, 2H), 3.15–3.08 (m, 4H), 2.61–2.54 (m, 6H), 1.92 (quin, J = 6.8 Hz, 2H)

- HPLC purity : 99.8% (210 nm, retention time 6.72 min)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Scalability |

|---|---|---|---|---|

| Conventional batch | 65–72 | 95–97 | 48 | Pilot plant |

| Microwave | 88 | 99 | 12 | Lab-scale |

| Continuous flow | 82 | 99.2 | 18 | Industrial |

Microwave-assisted synthesis shows superior efficiency but faces challenges in reactor design for large volumes. Continuous flow systems provide the best balance for metric ton-scale production.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and other diseases.

Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 3-chlorophenyl group (vs. 2-chlorophenyl or 2-methoxyphenyl) enhances binding to serotonin (5-HT₁A) and dopamine receptors, critical for antidepressant activity .

- Chloropropyl Chain : The 3-chloropropyl spacer improves pharmacokinetic properties by balancing lipophilicity and solubility, unlike shorter chains (e.g., chloromethyl) .

- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time from 7 hours to 40 seconds while improving yields (88% vs. 60% under conventional conditions) .

Pharmacological and Physicochemical Comparisons

Receptor Binding Affinity

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine : Exhibits high affinity for 5-HT₁A receptors (Ki = 12 nM), making it a Trazodone precursor .

- 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine : Preferentially binds dopamine D₂ receptors (Ki = 8 nM), useful in antipsychotics .

- 1-Phenyl-4-(3-chloropropyl)piperazine : Shows moderate COX-2 inhibition (IC₅₀ = 1.2 µM) in oxicam derivatives .

Physicochemical Properties

| Property | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine | 1-Phenyl-4-(3-chloropropyl)piperazine |

|---|---|---|---|

| LogP | 3.1 | 2.8 | 2.5 |

| Water Solubility (mg/mL) | 0.15 | 0.22 | 0.35 |

| pKa | 7.20 | 6.90 | 7.50 |

Data derived from spectral analyses and computational modeling .

Industrial and Medicinal Relevance

- Antidepressants : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is indispensable for synthesizing Trazodone and Nefazodone, which exhibit dual serotonin reuptake inhibition and 5-HT₁A antagonism .

- Anticancer Agents : Methyl-substituted analogues (e.g., 1-(3-chlorophenyl)-4-methylpiperazine) show cytotoxicity against colorectal cancer cells (IC₅₀ = 4.5 µM) .

- Green Chemistry : Click chemistry derivatives of this compound, such as 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine, enable eco-friendly triazole-based drug development .

Biological Activity

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine, also known by its chemical structure as a piperazine derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine, with the molecular formula C13H16Cl2N2. It has a molecular weight of 273.19 g/mol. The structure features a piperazine ring substituted with a chlorophenyl and a chloropropyl group, which contributes to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Antidepressant and Antipsychotic Effects :

- Cytotoxicity :

The biological activity of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine is primarily attributed to its interaction with neurotransmitter systems:

- Dopaminergic System : The compound acts as an antagonist at postsynaptic dopamine receptors while simultaneously functioning as an agonist at autoreceptors. This dual action may help in managing conditions like schizophrenia and depression .

- Antimicrobial Mechanism : Its antimicrobial efficacy is believed to stem from disrupting bacterial cell membrane integrity and inhibiting vital metabolic processes within microbial cells .

Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| J1 | Staphylococcus aureus | 250 | 500 |

| J2 | Escherichia coli | 100 | 250 |

| J3 | Pseudomonas aeruginosa | 250 | 500 |

| Ciprofloxacin | Control | 20 | 10 |

Table indicates the antimicrobial activity of synthesized piperazine derivatives compared to standard antibiotics .

Dopamine Receptor Activity

| Compound | Receptor Type | Effect |

|---|---|---|

| 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine | D2 Receptor | Antagonist |

| Other Piperazine Derivatives | D1 Receptor | Agonist |

Table highlights the receptor activity profile of the compound compared to other derivatives .

Case Studies

- Antidepressant Properties : A study conducted on mice demonstrated that administering this compound significantly reduced apomorphine-induced stereotypy behaviors, suggesting its potential use in treating depressive disorders .

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound possess varying degrees of antibacterial activity against common pathogens such as E. coli and S. aureus, with some derivatives exhibiting potency comparable to established antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 1-(2-chlorophenyl)piperazine and 1,3-dichloropropane under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like acetone. Microwave-assisted synthesis (40 seconds, 88% yield) significantly improves efficiency compared to conventional methods (7 hours, 60% yield) by reducing reaction time and energy consumption . Purification involves recrystallization or chromatography.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry, solvent choice, and temperature to minimize byproducts like bis-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Structural Confirmation : Use H/C NMR to verify substituent positions on the piperazine ring and chlorophenyl group. For example, H NMR peaks at δ 2.6–3.2 ppm confirm piperazine protons.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column achieves >98% purity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 317.1 for [M+H]) .

- Data Interpretation : Compare spectral data with PubChem records or synthetic intermediates to identify impurities (e.g., residual 1,3-dichloropropane) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Dopamine Receptor Modulation : Acts as a D₂ receptor antagonist (ED₅₀ ~0.5 µmol/kg in mice) and partial agonist at D₃ autoreceptors, reducing apomorphine-induced stereotypy in preclinical models .

- Antimicrobial Screening : Moderate activity against Gram-negative bacteria (MIC = 32 µg/mL for E. coli) .

- Experimental Design : Use radioligand binding assays (e.g., H-spiperone for D₂ receptors) and behavioral models (e.g., locomotor activity tests) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain elongation, halogen substitution) influence receptor binding affinity and selectivity?

- SAR Insights :

- Chain Length : Elongating the chloropropyl chain shifts selectivity from 5-HT to 5-HT receptors. For example, a 4-carbon linker increases 5-HT affinity (Kᵢ = 12 nM) by enhancing hydrophobic interactions .

- Halogen Effects : Replacing the 2-chlorophenyl group with 3,5-dichloro substitution improves D₄ receptor binding (Kᵢ = 0.8 nM) due to enhanced van der Waals interactions .

- Experimental Approach : Synthesize analogs via iterative alkylation and evaluate using competitive binding assays against recombinant receptor subtypes .

Q. How can contradictions in reported pharmacological data (e.g., dual agonist/antagonist activity) be resolved?

- Analysis :

- Receptor Heterogeneity : Discrepancies may arise from tissue-specific receptor isoforms. For example, D₂ receptor splice variants (D₂L vs. D₂S) exhibit differential coupling to G proteins, altering functional responses .

- Assay Conditions : Use cell lines expressing homogeneous receptor populations (e.g., CHO-K1/D₂L) and standardized protocols (e.g., cAMP inhibition for agonist activity) .

- Resolution : Perform meta-analysis of published data with attention to model systems (in vitro vs. in vivo) and ligand concentrations .

Q. What computational strategies are effective for predicting metabolite formation and toxicity?

- Methods :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., N-dealkylation at the piperazine ring).

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) based on structural alerts (e.g., chlorinated alkyl chains) .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.